molecular formula C19H21N5O5S B4558141 N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-6-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide

N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-6-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide

Cat. No. B4558141
M. Wt: 431.5 g/mol
InChI Key: NADUFPVIYYWGPK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound likely involves multiple steps, starting from basic building blocks such as isopropyl derivatives, thiadiazol precursors, and nitro-isoindole components. Techniques like condensation reactions, nitration, and amide bond formation are pivotal. For instance, Mishra et al. (2016) discuss the synthesis of related thiadiazol derivatives, highlighting the complexity and specificity required in synthesizing such molecules (Mishra et al., 2016).

Molecular Structure Analysis

The molecular structure of this compound, featuring a thiadiazole ring and an isoindole moiety linked by a hexanamide chain, suggests a rigid framework with potential for specific interactions, such as hydrogen bonding and π-π stacking. This structural arrangement can significantly influence its chemical reactivity and interaction with biological systems.

Chemical Reactions and Properties

Compounds containing thiadiazole and nitro-isoindole units are known for their reactivity towards nucleophiles and electrophiles, respectively. The presence of the amide linkage also introduces the possibility of hydrolysis under certain conditions, leading to the formation of corresponding acids and amines. Studies like those by Lin et al. (2017) provide insights into the reactivity of similar nitro-isoindole derivatives in multicomponent synthesis reactions (Lin et al., 2017).

Scientific Research Applications

Synthesis and Structural Characterization

Research on compounds containing thiadiazole and isoindole units often focuses on their synthesis and structural characterization. For instance, studies have described the synthesis of complexes with divalent d-metals (Ni, Co, Zn) based on thiadiazole derivatives, highlighting their potential as precursors for creating macroheterocyclic compounds with applications in material science and catalysis (Кudayarova et al., 2018). Additionally, research into thiadiazoline and pyrazoline heterocycles has explored their inhibitory activities against various enzymes, suggesting potential applications in drug discovery and medicinal chemistry (Arias et al., 2018).

Biological Evaluation and Antimicrobial Activity

Compounds featuring thiadiazol and isoindol units have been evaluated for their biological activities, including their potential as enzyme inhibitors and antimicrobial agents. For example, a series of benzenesulfonamide derivatives with thiadiazol moieties have been synthesized and tested for their inhibition of human carbonic anhydrase isoenzymes, a target for therapeutic agents treating conditions like glaucoma and epilepsy (Mishra et al., 2016). Similarly, phthalyl substituted imidazolones and Schiff bases derived from thiadiazole intermediates have been synthesized and screened for their antibacterial and antifungal activities, demonstrating the relevance of such compounds in developing new antimicrobial agents (Sah et al., 2011).

properties

IUPAC Name

6-(4-nitro-1,3-dioxoisoindol-2-yl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O5S/c1-11(2)16-21-22-19(30-16)20-14(25)9-4-3-5-10-23-17(26)12-7-6-8-13(24(28)29)15(12)18(23)27/h6-8,11H,3-5,9-10H2,1-2H3,(H,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NADUFPVIYYWGPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)CCCCCN2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-6-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide
Reactant of Route 2
Reactant of Route 2
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-6-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide
Reactant of Route 3
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-6-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide
Reactant of Route 4
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-6-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide
Reactant of Route 5
Reactant of Route 5
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-6-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide
Reactant of Route 6
Reactant of Route 6
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-6-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide

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